16alpha-Hydroxydehydroepiandrosterone

Descripción general

Descripción

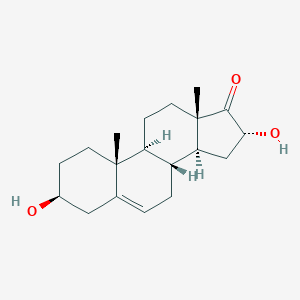

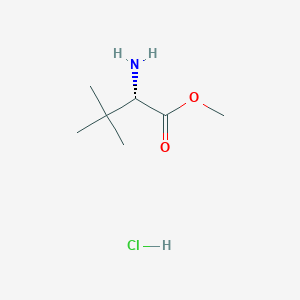

16alpha-Hydroxydehydroepiandrosterone is a chemical compound . It is an endogenous metabolite of dehydroepiandrosterone (DHEA) . Both 16alpha-Hydroxydehydroepiandrosterone and its 3β-sulfate ester are intermediates in the biosynthesis of estriol from dehydroepiandrosterone (DHEA) .

Synthesis Analysis

16alpha-Hydroxydehydroepiandrosterone is formed upon 16-hydroxylation by the cytochrome P450 (CYP) enzyme CYP3A4 and fetal/neonatal form CYP3A7 . It is available for purchase online from Pharmaceutical toxicology .Molecular Structure Analysis

The molecular formula of 16alpha-Hydroxydehydroepiandrosterone is C19H28O3 . It has a molar mass of 304.42 g/mol .Chemical Reactions Analysis

16alpha-Hydroxydehydroepiandrosterone is a metabolite of the endogenous steroid hormone dehydroepiandrosterone (DHEA) . It is formed upon 16-hydroxylation by the cytochrome P450 (CYP) enzyme CYP3A4 and fetal/neonatal form CYP3A7 .Physical And Chemical Properties Analysis

The molecular formula of 16alpha-Hydroxydehydroepiandrosterone is C19H28O3 . It has a molar mass of 304.42 g/mol . It is available for purchase online from Pharmaceutical toxicology .Aplicaciones Científicas De Investigación

Metabolite of Dehydroepiandrosterone (DHEA)

16OH-DHEA is a metabolite of the endogenous steroid hormone dehydroepiandrosterone (DHEA). It is formed upon 16-hydroxylation by the cytochrome P450 (CYP) enzyme CYP3A4 and fetal/neonatal form CYP3A7 .

Precursor of Fetal 16alpha-hydroxylated Estrogens

16OH-DHEA is the precursor of fetal 16alpha-hydroxylated estrogens, which are the main phenolic steroids in pregnancy. Their serum levels are used as biochemical markers of the well-being of the fetus .

Indicator of Adult Health Risks

In adults, increased levels of 16-hydroxylated estrogens are thought to correlate with the risk of cancer and some systemic autoimmune diseases .

Research in Drug Development

16OH-DHEA is used in research for the development of new drugs. It’s used in studies related to steroid hormone metabolism and the role of steroid hormones in disease processes .

Biochemical Research

16OH-DHEA is used in biochemical research, particularly in studies investigating the properties and functions of steroid hormones .

Mecanismo De Acción

Target of Action

16alpha-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is an endogenous metabolite of dehydroepiandrosterone (DHEA) . It primarily targets the estrogen receptors alpha and beta . These receptors are involved in numerous physiological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

16α-OH-DHEA interacts with its targets, the estrogen receptors, by binding to them and activating them . This activation can lead to changes in gene expression and cellular function, which can have wide-ranging effects on the body .

Biochemical Pathways

16α-OH-DHEA and its 3β-sulfate ester, 16α-OH-DHEA-S, are intermediates in the biosynthesis of estriol from DHEA . This pathway is crucial for the production of estrogens, particularly during pregnancy . The activation of estrogen receptors can also influence various downstream pathways, including signal transduction, cell proliferation, and differentiation .

Result of Action

The activation of estrogen receptors by 16α-OH-DHEA can lead to a variety of molecular and cellular effects. For example, it can influence cell growth and differentiation, modulate immune response, and regulate various metabolic processes . In adults, increased levels of 16-hydroxylated estrogens, which include 16α-OH-DHEA, are thought to correlate with the risk of cancer and some systemic autoimmune diseases .

Direcciones Futuras

There is a need for future research to deepen the relationship between genotype and phenotype of adult ADHD and their relationship with treatment outcomes . The role of inflammation and of the gut microbiota in the development of those pathophysiological mechanisms underlying many psychiatric disorders is suggested as new therapeutic targets for future research .

Propiedades

IUPAC Name |

(3S,8R,9S,10R,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIVKFZWLZJXJT-DNKQKWOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153892 | |

| Record name | 16alpha-Hydroxy-DHEA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16a-Hydroxydehydroisoandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

16alpha-Hydroxydehydroepiandrosterone | |

CAS RN |

1232-73-1 | |

| Record name | 16α-Hydroxy-DHEA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Hydroxydehydroepiandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001232731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16alpha-Hydroxy-DHEA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16ALPHA-HYDROXYDEHYDROEPIANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU2DU6GA72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16a-Hydroxydehydroisoandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 16α-Hydroxydehydroepiandrosterone in pregnancy?

A1: 16α-Hydroxydehydroepiandrosterone serves as a crucial precursor for the synthesis of 16α-hydroxylated estrogens within the fetal system. These estrogens are the predominant phenolic steroids present during pregnancy []. Historically, serum levels of these estrogens have been utilized as biochemical indicators to assess fetal well-being [].

Q2: Has 16α-Hydroxydehydroepiandrosterone been detected in other bodily fluids?

A2: Yes, beyond its presence in the fetoplacental circulation [, ], 16α-Hydroxydehydroepiandrosterone has been identified in human seminal plasma, marking its first-time discovery in this bodily fluid [].

Q3: What is the metabolic fate of 16α-Hydroxydehydroepiandrosterone in the context of maternal intrahepatic cholestasis?

A4: Studies show that pregnancies affected by maternal intrahepatic cholestasis exhibit notably lower concentrations of specific steroid sulfates synthesized by the fetus, particularly 16α-Hydroxydehydroepiandrosterone sulfate and 16α-hydroxypregnenolone sulfate, in cord plasma compared to healthy pregnancies []. This suggests potential impairment in fetal steroid synthesis, particularly in 16α-hydroxylation pathways, induced by maternal intrahepatic cholestasis [].

Q4: Can you describe the chemical synthesis of 16α-Hydroxydehydroepiandrosterone and related compounds?

A4: Several synthetic routes have been developed:

- 16α-Hydroxyandrostenedione and 16α-Hydroxytestosterone: 16α-Bromoandrostendione can be converted to 16α-hydroxyandrostenedione through a hydrazone intermediate. 16α-Hydroxytestosterone is then obtained by selective reduction of 16α-hydroxyandrostenedione [].

- 16α-Hydroxydehydroepiandrosterone 3-sulfate: This compound is synthesized by reacting 16α-hydroxydehydroepiandrosterone with chlorosulfonic acid in pyridine [].

- Haptens of 16α-Hydroxydehydroepiandrosterone: 19E and 7Z O-(carboxymethyl)oximes derived from 16α-Hydroxydehydroepiandrosterone were synthesized using methods involving epoxidation of enol acetate followed by rearrangement or alkaline hydrolysis of the corresponding α-bromide [].

Q5: Are there any known effects of 16α-Hydroxydehydroepiandrosterone on glucose metabolism?

A6: Research suggests that 16α-Hydroxydehydroepiandrosterone can influence the reduction of glucose to glucitol in human placental cells []. High concentrations of 16α-Hydroxydehydroepiandrosterone have been shown to inhibit this process, while lower concentrations seem to stimulate it [].

Q6: What are the potential long-term effects of arsenic exposure on gut microbiome and metabolome, and is there a role for 16α-Hydroxydehydroepiandrosterone 3-sulfate?

A7: Arsenic exposure has been shown to significantly alter gut microbiome composition and diversity, as well as induce significant changes in 73 metabolites, including 16α-Hydroxydehydroepiandrosterone 3-sulfate, impacting pathways like glycerophospholipid and linoleic acid metabolism []. While these changes are partly reversible after a 30-day recovery period, some persistent effects remain []. Interestingly, Lactobacillus strains were correlated with decreases in 16α-Hydroxydehydroepiandrosterone 3-sulfate in the recovery phase, suggesting a potential protective role of these bacteria against arsenic toxicity through the modulation of glycerophospholipid metabolism [].

Q7: What is the historical context of 16α-Hydroxydehydroepiandrosterone research?

A8: The isolation of 16α-Hydroxydehydroepiandrosterone from human urine marked an important milestone in understanding steroid metabolism []. This discovery opened avenues for investigating its physiological roles, particularly in the context of pregnancy and fetal development. Subsequent research delved into its synthesis, metabolism, and biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)

![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)

![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)